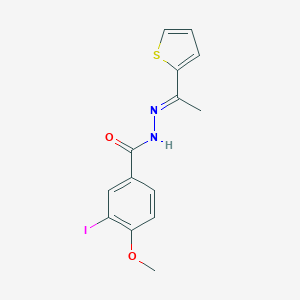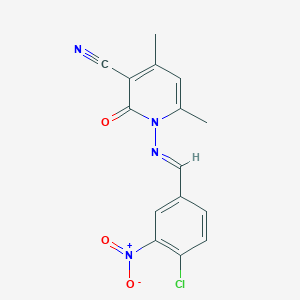![molecular formula C17H17N3O2S B323145 N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE](/img/structure/B323145.png)
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE is a complex organic compound with the molecular formula C17H17N3O2S and a molecular weight of 327.4 g/mol This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methyl group and a phenylacetyl hydrazino carbothioyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylacetyl Hydrazine: Phenylacetic acid is reacted with hydrazine hydrate under acidic conditions to form phenylacetyl hydrazine.
Thioamide Formation: The phenylacetyl hydrazine is then reacted with carbon disulfide in the presence of a base to form the corresponding thioamide.
Coupling Reaction: The thioamide is coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide: A closely related compound with similar chemical structure and properties.
N-{[2-(phenylacetyl)hydrazino]carbothioyl}benzamide: Lacks the methyl group on the benzamide core.
3-methyl-N-{[2-(phenylacetyl)hydrazino]carbothioyl}aniline: Contains an aniline group instead of a benzamide core.
Uniqueness
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H17N3O2S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-methyl-N-[[(2-phenylacetyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-6-5-9-14(10-12)16(22)18-17(23)20-19-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,22,23) |
Clé InChI |
GDDBWHHEAMEJDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-N-phenyl-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B323067.png)

![4,6-dimethyl-1-{[(1E)-1-(4-nitrophenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323069.png)
![4,6-dimethyl-2-oxo-1-[[(Z)-pyrrol-2-ylidenemethyl]amino]pyridine-3-carbonitrile](/img/structure/B323070.png)
![1-[(9-Anthrylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323071.png)
![1-[(2,6-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323072.png)
![4,6-Dimethyl-1-[(3-methylbenzylidene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323073.png)
![1-[(2,3-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323074.png)
![1-({(1E)-[2-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323075.png)
![4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323077.png)

![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B323085.png)
![4,6-Dimethyl-1-{[(5-methylthien-2-yl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323086.png)
